![molecular formula C16H11FN4S B294402 6-(4-Fluorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294402.png)
6-(4-Fluorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-(4-Fluorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has been extensively studied for its potential use in scientific research. It is a heterocyclic compound that contains both a triazole and thiadiazole ring. The compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of 6-(4-Fluorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been shown to interact with a variety of cellular targets, including enzymes and receptors. It has been suggested that the compound may act as a protein kinase inhibitor, which could explain its anti-cancer effects.
Biochemical and Physiological Effects
The compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and inhibit the growth of bacteria. It has also been shown to have anxiolytic effects in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 6-(4-Fluorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its ability to interact with a variety of cellular targets. This makes it a versatile tool for studying cellular processes. However, one limitation is that the compound may have off-target effects, which could complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on 6-(4-Fluorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of interest is its potential as an anti-cancer agent. Further studies are needed to determine the optimal dosage and administration schedule for this compound. Another area of interest is its potential as an anti-inflammatory agent. Future studies could investigate its efficacy in other animal models of inflammation. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential as a tool for studying cellular processes.
Synthesis Methods
The synthesis of 6-(4-Fluorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been described in the scientific literature. One method involves the reaction of 4-methylphenylhydrazine with 4-fluorobenzaldehyde to form a Schiff base, which is then reacted with 2-amino-5-mercapto-1,3,4-thiadiazole to form the final product.
Scientific Research Applications
The compound has been studied for its potential use in a variety of scientific research applications. One study investigated its potential as an anti-cancer agent, showing that it was able to induce apoptosis in cancer cells. Another study investigated its potential as an anti-inflammatory agent, showing that it was able to reduce inflammation in a mouse model of arthritis.
properties
Molecular Formula |
C16H11FN4S |
---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
6-(4-fluorophenyl)-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H11FN4S/c1-10-2-4-11(5-3-10)14-18-19-16-21(14)20-15(22-16)12-6-8-13(17)9-7-12/h2-9H,1H3 |
InChI Key |
ACSKBSURSROOSG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)F |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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